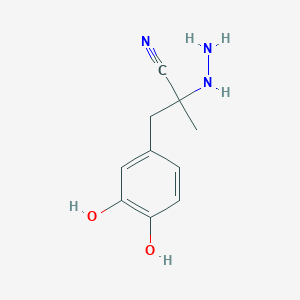
4-tert.-Butylcalix(4)-crown-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butylcalix(4)-crown-6 is a fascinating compound belonging to the family of calixarenes, which are macrocyclic molecules known for their unique basket-like structures. These compounds are widely studied for their ability to form host-guest complexes with various ions and molecules, making them valuable in fields such as chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcalix(4)-crown-6 typically involves the reaction of 4-tert-butylcalix4arene with appropriate crown ether derivatives. One common method includes the use of epibromohydrin and potassium carbonate in anhydrous acetonitrile, followed by refluxing the mixture at elevated temperatures . This reaction results in the formation of the crown ether moiety attached to the calixarene scaffold.
Industrial Production Methods
While specific industrial production methods for 4-tert-Butylcalix(4)-crown-6 are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction process.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butylcalix(4)-crown-6 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where functional groups on the calixarene or crown ether moiety are replaced by other groups.
Complexation Reactions: It forms complexes with metal ions and other molecules, which is a key feature of its chemical behavior.
Common Reagents and Conditions
Epibromohydrin: Used in the synthesis of the crown ether moiety.
Potassium Carbonate: Acts as a base in the reaction.
Anhydrous Acetonitrile: Solvent used for the reaction.
Major Products Formed
The major products formed from these reactions are typically the desired 4-tert-Butylcalix(4)-crown-6 compound and its various derivatives, depending on the specific substitution or complexation reactions performed.
Aplicaciones Científicas De Investigación
4-tert-Butylcalix(4)-crown-6 has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential in drug delivery systems due to its ability to encapsulate molecules.
Medicine: Explored for its use in diagnostic imaging and as a potential therapeutic agent.
Industry: Utilized in the development of sensors and separation technologies.
Mecanismo De Acción
The mechanism of action of 4-tert-Butylcalix(4)-crown-6 involves its ability to form host-guest complexes with various ions and molecules. The crown ether moiety provides a cavity that can selectively bind to specific ions, while the calixarene scaffold offers additional binding sites and structural stability . This unique combination allows the compound to interact with molecular targets and pathways in a highly specific manner.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylcalix 4arene : A parent compound with a similar calixarene structure but without the crown ether moiety .
- 4-tert-Butylcalix 8arene : A larger macrocyclic compound with eight phenol units, offering different binding properties .
Uniqueness
4-tert-Butylcalix(4)-crown-6 stands out due to its combined calixarene and crown ether structure, which provides unique binding capabilities and versatility in forming complexes with a wide range of ions and molecules. This makes it particularly valuable in applications requiring selective binding and molecular recognition.
Propiedades
Fórmula molecular |
C44H56O6 |
|---|---|
Peso molecular |
680.9 g/mol |
Nombre IUPAC |
4-tert-butylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C32H32.C12H24O6/c1-32(2,3)31-14-13-29-20-27-10-5-9-25(18-27)16-23-7-4-8-24(15-23)17-26-11-6-12-28(19-26)21-30(31)22-29;1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h4-15,18-19,22H,16-17,20-21H2,1-3H3;1-12H2 |
Clave InChI |
VJIIEMZOPMLNKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C2CC3=CC=CC(=C3)CC4=CC=CC(=C4)CC5=CC(=CC=C5)CC(=C2)C=C1.C1COCCOCCOCCOCCOCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



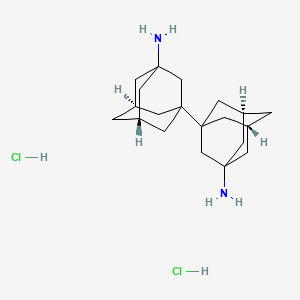
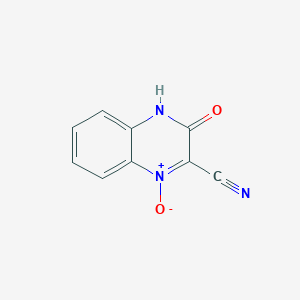
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
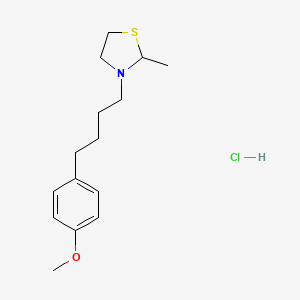

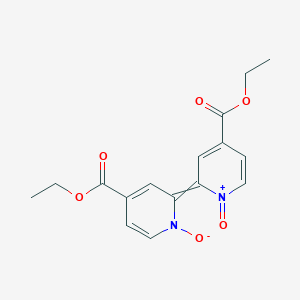

![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
![(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
![2-[(1R,2S,5S)-2-(aminomethyl)-6,6-dimethyl-2-bicyclo[3.1.0]hexanyl]acetic acid](/img/structure/B13817524.png)
![Benzene, 2-chloro-1-nitro-3-[2-(phenylmethoxy)ethoxy]-](/img/structure/B13817528.png)
